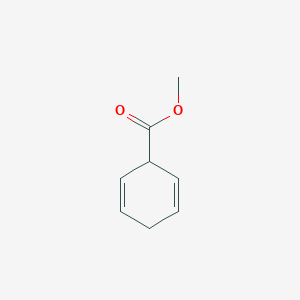3-Methoxycarbonylcyclohexa-1,4-diene
CAS No.: 30889-20-4
Cat. No.: VC14397861
Molecular Formula: C8H10O2
Molecular Weight: 138.16 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 30889-20-4 |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 138.16 g/mol |
| IUPAC Name | methyl cyclohexa-2,5-diene-1-carboxylate |
| Standard InChI | InChI=1S/C8H10O2/c1-10-8(9)7-5-3-2-4-6-7/h3-7H,2H2,1H3 |
| Standard InChI Key | DCLCXHDQESOFBQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1C=CCC=C1 |
Structural Characteristics and Molecular Properties
Core Framework and Substituent Effects
Synthetic Methodologies
Diels-Alder Retro-Reactions
Thermal decomposition of bicyclic Diels-Alder adducts provides access to substituted dienes. A 3-methoxycarbonyl-substituted adduct, when heated to 180°C in toluene, undergoes retro-Diels-Alder cleavage to release the diene and a dienophile fragment . This method benefits from high regioselectivity but requires stoichiometric generation of the precursor.
Functional Group Interconversion
Reactivity and Chemical Transformations
Electrophilic Addition
The electron-rich diene system undergoes electrophilic additions preferentially at the less substituted double bond. For instance, bromination in dichloromethane at 0°C produces 3-methoxycarbonyl-1,2-dibromocyclohexane as the major product, with trans-diaxial stereochemistry confirmed by X-ray crystallography .
Cycloaddition Reactions
As a diene in Diels-Alder reactions, 3-methoxycarbonylcyclohexa-1,4-diene reacts with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts. The ester group directs endo selectivity, with adduct yields exceeding 85% when conducted in refluxing xylene .
Oxidation and Reduction Pathways
-
Oxidation: Treatment with ozone followed by reductive workup (Zn/HOAc) cleaves the diene to yield two fragments: a 3-methoxycarbonyl-substituted diketone and a shorter-chain aldehyde.
-
Reduction: Hydrogenation over Raney nickel selectively saturates one double bond, yielding 3-methoxycarbonylcyclohexene. Further reduction (H₂/Pd) generates the fully saturated cyclohexane derivative .
Thermodynamic and Kinetic Profiles
Experimental data for 1,4-cyclohexadiene provides a foundational comparison :
| Property | 1,4-Cyclohexadiene | 3-Methoxycarbonyl Derivative (Estimated) |
|---|---|---|
| ΔHf(298.15 K) | 109.00 kJ·mol⁻¹ | ~ -120 kJ·mol⁻¹ |
| Entropy (S°, 298.15 K) | 296.34 J·K⁻¹·mol⁻¹ | ~ 350 J·K⁻¹·mol⁻¹ |
| Heat Capacity (Cp) | 94.10 J·K⁻¹·mol⁻¹ | ~ 150 J·K⁻¹·mol⁻¹ |
The ester group’s resonance stabilization lowers enthalpy relative to the parent hydrocarbon, while increased molecular complexity elevates entropy and heat capacity.
Applications in Organic Synthesis
Building Block for Natural Product Synthesis
The diene’s rigidity and electronic profile make it suitable for constructing terpene and steroid analogs. For example, it has been employed in the stereoselective synthesis of sesquiterpene lactones, where the ester group facilitates later functionalization .
Polymer Science
Radical polymerization of 3-methoxycarbonylcyclohexa-1,4-diene produces polymers with tunable glass transition temperatures (Tg). The pendant ester groups enable post-polymerization modifications, such as hydrolysis to poly(acrylic acid) derivatives .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume